1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide
Description
1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide is a complex organic compound characterized by the presence of nitro, phenyl, sulfonyl, and piperidinecarboxamide groups
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c28-23(25-21-13-7-8-14-22(21)27(29)30)24(19-9-3-1-4-10-19)15-17-26(18-16-24)33(31,32)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDENQXARCXJOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with 4-phenylpiperidine-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or nitrating agents.
Hydrolysis: Strong acids or bases.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylsulfonyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-N-(phenylsulfonyl)glycine
- 2-nitrophenyl phenyl sulfide
- N-(2-nitrophenyl)-N’-(phenylsulfonyl)benzenecarboximidamide
Uniqueness
1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinecarboxamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
